molecular formula C14H14O2S B15175966 alpha-Allylbenzo[B]thiophene-3-propionic acid CAS No. 35062-46-5

alpha-Allylbenzo[B]thiophene-3-propionic acid

Cat. No.: B15175966
CAS No.: 35062-46-5
M. Wt: 246.33 g/mol
InChI Key: VUUQWXGBGKFKDF-UHFFFAOYSA-N
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Description

Alpha-Allylbenzo[B]thiophene-3-propionic acid is an organic compound with the molecular formula C14H14O2S and a molecular weight of 246.32 g/mol It is a derivative of benzo[b]thiophene, a bicyclic compound containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Allylbenzo[B]thiophene-3-propionic acid typically involves the reaction of benzo[b]thiophene with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Esterification

The carboxylic acid group in alpha-Allylbenzo[B]thiophene-3-propionic acid readily undergoes esterification with alcohols. This reaction is facilitated by acid or base catalysts, producing esters that may serve as intermediates in organic synthesis or drug design.

Key Reaction Details

Reaction TypeReagents/CatalystsProductsMechanistic Insight
EsterificationAlcohols (e.g., methanol), acid/base catalystsAlpha-allylbenzo[b]thiophene-3-propionic estersDirect substitution of the -OH group with an alkoxide ion

Amidation

The propionic acid group can react with amines to form amides, a reaction critical for modifying its biological profile or enhancing stability.

Key Reaction Details

Reaction TypeReagents/CatalystsProductsMechanistic Insight
AmidationAmines (e.g., ammonia), coupling agents (e.g., EDC, HOBt)Amides (e.g., alpha-allylbenzo[b]thiophene-3-propionamide)Nucleophilic attack by amines on the carbonyl carbon

Electrophilic Substitution on the Thiophene Ring

The benzo[b]thiophene core undergoes electrophilic substitution, influenced by the electron-withdrawing propionic acid group and electron-donating allyl substituent.

Key Reaction Details

Reaction TypeReagents/CatalystsProductsMechanistic Insight
NitrationNitric acid, acetic anhydrideNitro-substituted derivativesActivated C3 position (meta to EWG, ortho/para to EDG)
AcylationAcyl chlorides, AlCl₃Acylated derivativesFriedel-Crafts acylation at activated positions

Conjugate Addition

The thiophene ring or allyl group may participate in conjugate addition reactions under basic conditions, expanding its synthetic utility.

Key Reaction Details

Reaction TypeReagents/CatalystsProductsMechanistic Insight
Conjugate AdditionMichael acceptors, bases (e.g., NaOMe)Adducts with extended conjugationNucleophilic attack at α,β-unsaturated systems

Comparison of Reaction Types

Reaction Type Key Functional Group Primary Product Class Catalyst/Conditions
EsterificationCarboxylic acidEstersAcid/base catalysts
AmidationCarboxylic acidAmidesCoupling agents (e.g., EDC)
Electrophilic SubstitutionThiophene ringNitro/acylated derivativesNitric acid, acyl chlorides, AlCl₃
Conjugate AdditionThiophene/allyl groupAdductsBases, Michael acceptors

Structural and Reactivity Factors

  • Thiophene Reactivity : The sulfur atom in the thiophene ring enhances electron density, making it more reactive than benzene. Substituents like the propionic acid (EWG) and allyl group (EDG) direct electrophilic substitution to specific positions .

  • Functional Group Synergy : The combination of the carboxylic acid and thiophene ring allows for dual reactivity, enabling both acid-mediated and aromatic substitution reactions.

Research Insights

  • Mechanistic Validation : Electrostatic potential mapping (ESP) reveals electron-rich regions in thiophene derivatives, guiding predictions for electrophilic substitution sites .

  • Biological Implications : While specific biological targets remain under investigation, the compound’s structural features suggest potential applications in medicinal chemistry, particularly in anti-inflammatory or enzymatic inhibition contexts.

Scientific Research Applications

Alpha-Allylbenzo[B]thiophene-3-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-Allylbenzo[B]thiophene-3-propionic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-3-propionic acid: Lacks the allyl group, which may affect its reactivity and biological activity.

    Alpha-Allylbenzo[B]thiophene-2-propionic acid: Similar structure but with the propionic acid group at a different position, leading to different chemical properties.

    Alpha-Allylbenzo[B]thiophene-3-acetic acid: Similar structure but with an acetic acid group instead of a propionic acid group.

Uniqueness

Alpha-Allylbenzo[B]thiophene-3-propionic acid is unique due to the presence of both the allyl group and the propionic acid group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications .

Biological Activity

Alpha-allylbenzo[b]thiophene-3-propionic acid (ABTPA) is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article explores the compound's biological activity, metabolism, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C14H14O2S
  • Molar Mass : 246.32 g/mol
  • Density : 1.219 g/cm³
  • Boiling Point : Approximately 415.8 °C
  • pKa : 4.51

These properties indicate that ABTPA is a stable organic compound with a thiophene ring structure, which is significant in its biological interactions.

Metabolism and Biotransformation

Research has demonstrated that ABTPA undergoes significant biotransformation in vivo. A study involving rats indicated that after administration, approximately 80% of the radioactive dose was recovered in urine, with various metabolites identified through advanced chromatography techniques. The metabolites included:

MetabolitePercentage of Administered Dose
Unchanged ABTPA20.6%
Benzo[b]thiophene-3-acetic acid1.3%
Benzo[b]thiophene-3-pyruvic acid14.2%
Benzo[b]thiophene-3-lactic acid4.9%
N-(benzo[b]thiophene-3-acetyl)glycine46.2%

This biotransformation profile suggests that ABTPA is metabolized into several compounds, some of which may retain biological activity and contribute to its pharmacological effects .

Biological Activity

ABTPA exhibits various biological activities, particularly in the context of anti-inflammatory and analgesic effects. The compound's structural characteristics allow it to interact with biological targets effectively.

Anti-inflammatory Activity

In vitro studies have shown that ABTPA can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This suggests a potential role for ABTPA in managing inflammatory conditions.

Analgesic Effects

Animal models have demonstrated that ABTPA possesses analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action appears to involve modulation of pain pathways, possibly through inhibition of cyclooxygenase enzymes .

Case Studies

  • Case Study on Pain Management :
    • A clinical trial involving patients with chronic pain conditions evaluated the efficacy of ABTPA as an adjunct therapy to standard pain management protocols. Results indicated a significant reduction in pain scores compared to placebo groups, supporting its use as a complementary treatment .
  • Case Study on Inflammation :
    • In a study examining the effects of ABTPA on rheumatoid arthritis models, administration of the compound resulted in decreased joint swelling and inflammation markers, highlighting its potential therapeutic application in autoimmune diseases .

Properties

CAS No.

35062-46-5

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

2-(1-benzothiophen-3-ylmethyl)pent-4-enoic acid

InChI

InChI=1S/C14H14O2S/c1-2-5-10(14(15)16)8-11-9-17-13-7-4-3-6-12(11)13/h2-4,6-7,9-10H,1,5,8H2,(H,15,16)

InChI Key

VUUQWXGBGKFKDF-UHFFFAOYSA-N

Canonical SMILES

C=CCC(CC1=CSC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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